D-(-)-Pantolactone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

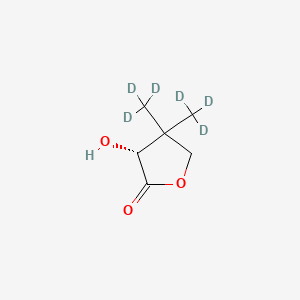

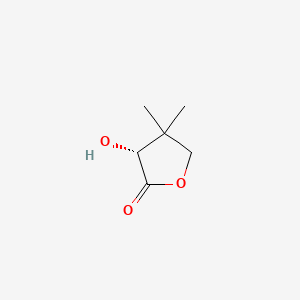

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

136.18 g/mol |

IUPAC Name |

(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |

InChI Key |

SERHXTVXHNVDKA-JJCAPIKSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(=O)[C@@H]1O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(COC(=O)C1O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-(−)-Pantolactone-d6: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of D-(−)-Pantolactone and its deuterated analog, D-(−)-Pantolactone-d6. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

D-(−)-Pantolactone is a chiral molecule that serves as a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] As a degradation product of pantothenic acid, it also plays a role in various biological processes.[3] Its deuterated form, D-(−)-Pantolactone-d6, is a valuable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for mass spectrometry-based quantification. The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, enabling precise tracking and quantification in complex biological matrices.

Chemical Structure and Properties

The chemical structure of D-(−)-Pantolactone consists of a five-membered lactone ring with a hydroxyl group and two methyl groups at the C4 position. The "D" designation and the "(-)" sign indicate the stereochemistry of the molecule, specifically the (R)-configuration at the chiral center (C3). In D-(−)-Pantolactone-d6, the six hydrogen atoms of the two methyl groups are replaced with deuterium atoms.

|

| In D-(−)-Pantolactone-d6, the two CH3 groups are replaced with CD3 groups. |

Physicochemical Properties

A summary of the key physicochemical properties of D-(−)-Pantolactone and D-(−)-Pantolactone-d6 is presented in Table 1. Data for the deuterated compound is limited, and some properties are inferred from its non-deuterated counterpart.

| Property | D-(−)-Pantolactone | D-(−)-Pantolactone-d6 |

| Molecular Formula | C₆H₁₀O₃ | C₆H₄D₆O₃ |

| Molecular Weight | 130.14 g/mol [3] | 136.18 g/mol |

| CAS Number | 599-04-2[3] | 1346617-43-3 |

| Appearance | White crystalline powder or crystals | N/A (Expected to be similar to the non-deuterated form) |

| Melting Point | 91-92 °C[3] | N/A (Expected to be similar to the non-deuterated form) |

| Boiling Point | 120-122 °C at 15 mmHg[3] | N/A (Expected to be similar to the non-deuterated form) |

| Solubility | Soluble in water, ethanol, ether, dichloromethane, and chloroform.[4] Soluble in DMSO (26 mg/mL).[3] | N/A (Expected to have similar solubility) |

| Optical Rotation | [α]²⁰/D ~ -51° (c=2 in H₂O)[3] | N/A (Expected to be similar to the non-deuterated form) |

Table 1. Physicochemical properties of D-(−)-Pantolactone and D-(−)-Pantolactone-d6.

Experimental Protocols

Synthesis

D-(−)-Pantolactone:

Several methods for the synthesis of D-(−)-Pantolactone have been reported, primarily involving the resolution of the racemic DL-pantolactone. Common approaches include:

-

Chemical Resolution: This method often employs chiral resolving agents to separate the D and L enantiomers.

-

Enzymatic Resolution: This highly stereoselective method utilizes enzymes, such as lactonases, to selectively hydrolyze one enantiomer, allowing for the separation of the desired D-pantolactone.[1][2] For instance, a novel D-lactonase has been used for the biocatalytic kinetic resolution of D,L-pantoyl lactone.[2]

Figure 2. Enzymatic resolution of DL-pantolactone.

D-(−)-Pantolactone-d6:

Detailed experimental protocols for the synthesis of D-(−)-Pantolactone-d6 are not extensively published in peer-reviewed literature. It is typically prepared by chemical synthesis from deuterated starting materials. The general strategy would involve the use of a deuterated precursor for the gem-dimethyl groups, such as deuterated isobutyraldehyde, in a synthetic route similar to that of the non-deuterated compound.

Characterization

The characterization of D-(−)-Pantolactone and its deuterated analog relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. In D-(−)-Pantolactone-d6, the signals corresponding to the methyl protons would be absent.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The carbon signals of the deuterated methyl groups in D-(−)-Pantolactone-d6 would exhibit a characteristic splitting pattern due to coupling with deuterium.

Mass Spectrometry (MS):

-

MS is a critical tool for confirming the molecular weight and isotopic purity of D-(−)-Pantolactone-d6. The mass spectrum of the deuterated compound will show a molecular ion peak shifted by +6 mass units compared to the non-deuterated form.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule. The C-D stretching vibrations in D-(−)-Pantolactone-d6 will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) in the non-deuterated compound.

Spectral Data

¹H NMR Data (D-(−)-Pantolactone)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.1 | s | CH₃ |

| ~1.2 | s | CH₃ |

| ~3.5 | d | CH₂ |

| ~4.0 | s | CH-OH |

| ~4.3 | br s | OH |

Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and concentration.

For D-(−)-Pantolactone-d6 , the signals for the methyl protons at ~1.1 and ~1.2 ppm would be absent.

¹³C NMR Data (D-(−)-Pantolactone)

| Chemical Shift (ppm) | Assignment |

| ~20 | CH₃ |

| ~23 | CH₃ |

| ~43 | C(CH₃)₂ |

| ~76 | CH₂ |

| ~79 | CH-OH |

| ~179 | C=O |

Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and concentration.

For D-(−)-Pantolactone-d6 , the signals for the methyl carbons would appear as multiplets due to C-D coupling.

Mass Spectrometry Data (D-(−)-Pantolactone)

| m/z | Interpretation |

| 131.06 | [M+H]⁺ |

| 113.05 | [M+H-H₂O]⁺ |

| 101.06 | [M+H-CH₂O]⁺ |

| 85.06 | [M+H-H₂O-CO]⁺ |

| 71.05 | [M+H-H₂O-CH₂O]⁺ |

Data corresponds to the protonated molecule and its major fragments.

For D-(−)-Pantolactone-d6 , the [M+H]⁺ ion would be observed at m/z 137.10. The fragmentation pattern would be similar, with corresponding mass shifts for fragments containing the deuterated methyl groups.

IR Spectroscopy Data (D-(−)-Pantolactone)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch |

| ~2970 | C-H stretch (aliphatic) |

| ~1780 | C=O stretch (lactone) |

| ~1130 | C-O stretch |

For D-(−)-Pantolactone-d6 , additional peaks corresponding to C-D stretching would be expected around 2100-2250 cm⁻¹.

Applications in Drug Development

D-(−)-Pantolactone and its deuterated analog are valuable molecules in the field of drug development.

-

Chiral Building Block: D-(−)-Pantolactone is a key chiral starting material for the synthesis of enantiomerically pure pharmaceutical compounds.[1]

-

Internal Standard in Pharmacokinetic Studies: D-(−)-Pantolactone-d6 is widely used as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its use allows for accurate quantification of the non-deuterated analyte in biological samples by correcting for variations in sample processing and instrument response.

-

Metabolic Probes: Deuterated compounds can be used to investigate metabolic pathways. The kinetic isotope effect, where the C-D bond is cleaved more slowly than the C-H bond, can help identify rate-determining steps in drug metabolism.

Figure 3. Workflow for using D-(−)-Pantolactone-d6 as an internal standard.

Conclusion

D-(−)-Pantolactone and its deuterated analog, D-(−)-Pantolactone-d6, are important molecules with significant applications in chemical synthesis and pharmaceutical research. While extensive data is available for the non-deuterated form, specific experimental details and comprehensive spectral data for D-(−)-Pantolactone-d6 are less accessible in the public domain. This guide provides a consolidated overview of the known chemical properties and structural information, highlighting the key roles these compounds play in advancing scientific research and drug development. For researchers requiring precise analytical data for D-(−)-Pantolactone-d6, it is recommended to obtain a certificate of analysis from a reputable supplier.

References

An In-depth Technical Guide to the Synthesis and Purification of D-(-)-Pantolactone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-(-)-Pantolactone-d6, a deuterated analog of D-(-)-Pantolactone. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

D-(-)-Pantolactone is a chiral intermediate essential for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. The deuterated version, this compound, incorporates six deuterium atoms into the molecule, offering a stable isotopic label for tracing and quantification in biological systems. The "-d6" designation specifically refers to the replacement of six hydrogen atoms with deuterium on the two methyl groups of the isobutyraldehyde precursor. This strategic labeling provides a significant mass shift for mass spectrometry-based analyses without altering the compound's fundamental chemical properties.

Synthetic Strategy

The synthesis of this compound follows a multi-step pathway that mirrors the synthesis of its non-deuterated counterpart. The key difference lies in the use of a deuterated starting material to introduce the isotopic label at the beginning of the synthetic sequence. The overall strategy can be summarized as follows:

-

Synthesis of a Deuterated Precursor: Preparation of a suitable deuterated C4 building block, typically isobutyric acid-d6 or -d7.

-

Reduction to Deuterated Aldehyde: Conversion of the deuterated carboxylic acid to the corresponding deuterated aldehyde, isobutyraldehyde-d6.

-

Synthesis of Racemic DL-Pantolactone-d6: An aldol condensation reaction between isobutyraldehyde-d6 and formaldehyde, followed by cyclization to form the racemic lactone.

-

Optical Resolution: Separation of the D-(-) and L-(+) enantiomers of pantolactone-d6 to isolate the desired this compound.

-

Purification: Final purification of the target compound to achieve high purity suitable for research applications.

Experimental Protocols

Synthesis of Isobutyraldehyde-d6 from Isobutyric acid-d7

The critical step in this synthesis is the selective reduction of a deuterated carboxylic acid to the corresponding aldehyde. While direct reduction can be challenging, a common and effective method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a mild reducing agent.

Materials:

-

Isobutyric acid-d7 (or Isobutyric-d6 acid)

-

Oxalyl chloride or Thionyl chloride

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF) (catalytic amount)

-

Pyridine (optional, as an acid scavenger)

Procedure:

-

Formation of Isobutyryl-d7 chloride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place Isobutyric acid-d7. Add anhydrous DMF (1-2 drops) as a catalyst. Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at room temperature. The reaction mixture is then gently refluxed for 1-2 hours or until the evolution of gas ceases. The excess oxalyl chloride/thionyl chloride is removed by distillation.

-

Reduction to Isobutyraldehyde-d6: The crude isobutyryl-d7 chloride is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C in a dry ice/acetone bath. A solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in anhydrous THF is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 2-3 hours.

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) at -78 °C. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure to yield crude isobutyraldehyde-d6.

| Reactant/Reagent | Molar Ratio (to Isobutyric acid-d7) | Key Parameters |

| Isobutyric acid-d7 | 1.0 | Starting material |

| Oxalyl chloride | 1.1 | Formation of acid chloride |

| LiAlH(Ot-Bu)₃ | 1.1 | Reduction of acid chloride |

| Temperature | -78 °C | For selective reduction |

| Reaction Time | 2-3 hours | For reduction step |

Table 1: Key parameters for the synthesis of Isobutyraldehyde-d6.

Synthesis of DL-Pantolactone-d6

This step involves the base-catalyzed aldol condensation of isobutyraldehyde-d6 with formaldehyde, followed by acidification to promote lactonization.

Materials:

-

Isobutyraldehyde-d6

-

Formaldehyde (as paraformaldehyde or formalin solution)

-

A base catalyst (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., water, methanol)

-

An acid for cyclization (e.g., sulfuric acid, hydrochloric acid)

Procedure:

-

Aldol Condensation: A mixture of isobutyraldehyde-d6, formaldehyde (1.1 equivalents), and a catalytic amount of base in a suitable solvent is stirred at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C. The reaction progress is monitored by TLC or GC.

-

Cyclization (Lactonization): Once the condensation is complete, the reaction mixture is acidified with a strong acid. The mixture is then heated to reflux for several hours to facilitate the cyclization to DL-Pantolactone-d6.

-

Extraction and Isolation: After cooling, the reaction mixture is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude DL-Pantolactone-d6.

| Reactant/Reagent | Molar Ratio (to Isobutyraldehyde-d6) | Key Parameters |

| Isobutyraldehyde-d6 | 1.0 | Starting aldehyde |

| Formaldehyde | 1.1 | C1 source |

| Base Catalyst | Catalytic | Aldol condensation |

| Acid | Stoichiometric | Lactonization |

| Temperature | Reflux | For cyclization |

Table 2: Key parameters for the synthesis of DL-Pantolactone-d6.

Optical Resolution of DL-Pantolactone-d6

The separation of the D-(-) and L-(+) enantiomers can be achieved through chemical or enzymatic methods. Enzymatic resolution is often preferred due to its high stereoselectivity.

Enzymatic Resolution Protocol:

This method utilizes a lipase or esterase that selectively hydrolyzes one of the enantiomers.

Materials:

-

DL-Pantolactone-d6

-

A suitable lipase (e.g., from Candida antarctica, Pseudomonas cepacia)

-

Phosphate buffer solution (pH ~7)

-

An organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Enzymatic Hydrolysis: DL-Pantolactone-d6 is dissolved in a phosphate buffer. The lipase is added, and the mixture is stirred at a controlled temperature (typically 30-40 °C). The pH is maintained at a constant level by the addition of a dilute base solution (e.g., NaOH), as the hydrolysis of the lactone produces a carboxylic acid. The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached.

-

Separation: The reaction is stopped, and the unreacted this compound is extracted from the aqueous solution using an organic solvent. The aqueous layer contains the salt of the hydrolyzed L-(+)-pantoic acid-d6.

-

Isolation of this compound: The organic extract containing this compound is washed, dried, and the solvent is evaporated to yield the desired enantiomer.

Purification

The crude this compound obtained after resolution may require further purification to meet the stringent requirements for its intended applications. Common purification techniques include:

-

Column Chromatography: Using silica gel as the stationary phase and a mixture of solvents like hexane and ethyl acetate as the mobile phase can effectively remove impurities.

-

Recrystallization: Recrystallization from a suitable solvent system (e.g., diethyl ether/hexane, toluene) can yield highly pure crystalline this compound.

-

Distillation: For larger quantities, vacuum distillation can be an effective purification method.

The purity of the final product should be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the expected analytical data for this compound.

| Property | Expected Value |

| Molecular Formula | C₆D₆H₄O₃ |

| Molecular Weight | ~136.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | ~91 °C |

| Optical Rotation [α]D | Approximately -50° (c=2 in water) |

| ¹H NMR | Signals corresponding to the non-deuterated protons (CH and OH). Absence of signals for the methyl groups. |

| ²H NMR | Signal corresponding to the deuterated methyl groups. |

| ¹³C NMR | Signals for all six carbon atoms, with potential splitting of the signals for the deuterated methyl carbons due to C-D coupling. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 136. |

Table 3: Expected Analytical Data for this compound.

Conclusion

The synthesis and purification of this compound is a meticulous process that requires careful control of reaction conditions, particularly during the reduction and resolution steps. The use of a deuterated starting material is fundamental to achieving the desired isotopic labeling. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize and purify this valuable labeled compound for advanced pharmaceutical and metabolic research.

D-(-)-Pantolactone-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated form of D-(-)-Pantolactone, a key chiral intermediate in the synthesis of labeled pantothenic acid (Vitamin B5) and its derivatives. This document details its chemical properties, proposed synthesis, analytical data, and its role in the biosynthesis of Coenzyme A.

Core Data Presentation

The following tables summarize the key quantitative data for D-(-)-Pantolactone-d6 and its non-deuterated analog for comparative purposes.

Table 1: Physicochemical Properties

| Property | This compound | D-(-)-Pantolactone |

| CAS Number | 1346617-43-3 | 599-04-2[1] |

| Molecular Formula | C₆H₄D₆O₃ | C₆H₁₀O₃ |

| Molecular Weight | 136.18 g/mol | 130.14 g/mol [1] |

| Appearance | White to off-white solid | White crystalline powder or crystals |

| Melting Point | Not explicitly available; expected to be similar to the non-deuterated form | 88-93 °C |

| Optical Rotation | Not explicitly available; expected to be similar to the non-deuterated form | -48° to -52° (c=2 in water) |

Table 2: Spectroscopic Data (Reference data from non-deuterated D-(-)-Pantolactone)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 1.09 (s, 3H), 1.25 (s, 3H), 3.55 (d, J=10.8 Hz, 1H), 3.63 (d, J=10.8 Hz, 1H), 4.02 (s, 1H), 4.25 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 19.9, 22.8, 40.0, 75.7, 76.8, 178.9 |

| Mass Spectrum (EI) | m/z: 130 (M+), 112, 85, 71, 57, 43[2] |

Note: The ¹H and ¹³C NMR data for this compound will differ significantly in the regions corresponding to the deuterated methyl groups. In the ¹H NMR, the signals for the methyl protons will be absent. In the ¹³C NMR, the signals for the deuterated methyl carbons will appear as multiplets with significantly lower intensity due to C-D coupling.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of D-(-)-Pantolactone typically involves the resolution of racemic pantolactone. The racemic mixture is synthesized from isobutyraldehyde and formaldehyde. To produce this compound, the synthesis would begin with d6-isobutyraldehyde.

Step 1: Synthesis of Racemic Pantolactone-d6

-

Aldol Condensation: d6-Isobutyraldehyde is reacted with formaldehyde in the presence of a base catalyst (e.g., an alkali carbonate or an organic base) to form 2,2-(dimethyl-d6)-3-hydroxypropionaldehyde.

-

Cyanohydrin Formation: The resulting aldehyde is then treated with a cyanide source, such as hydrogen cyanide or sodium cyanide, to form the corresponding cyanohydrin.

-

Hydrolysis and Lactonization: The cyanohydrin is subjected to acidic hydrolysis, which converts the nitrile group to a carboxylic acid and promotes intramolecular esterification (lactonization) to yield racemic pantolactone-d6.

Step 2: Resolution of Racemic Pantolactone-d6

The resolution of the racemic mixture can be achieved through enzymatic or chemical methods.

-

Enzymatic Resolution: This is a common industrial method. A hydrolase enzyme, such as a lipase or a specific lactonase, is used to selectively hydrolyze one of the enantiomers. For example, a D-specific lactonase would hydrolyze this compound to D-pantoic acid-d6, leaving L-(+)-Pantolactone-d6 unreacted. The D-pantoic acid-d6 can then be separated and re-lactonized under acidic conditions to yield the pure this compound. Alternatively, an L-specific hydrolase can be used to hydrolyze the L-enantiomer, allowing for the direct isolation of the desired D-enantiomer.

-

Chemical Resolution: This method involves the use of a chiral resolving agent, such as a chiral amine (e.g., brucine or ephedrine), to form diastereomeric salts with the opened lactone (pantoic acid-d6). These diastereomers can then be separated by fractional crystallization. After separation, the desired diastereomer is treated with acid to regenerate the pure this compound.

Signaling Pathways and Workflows

D-(-)-Pantolactone is a precursor to pantothenic acid (Vitamin B5), which is a vital component in the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. The general workflow from D-(-)-Pantolactone to pantothenic acid and the subsequent biosynthesis of CoA are depicted below.

Experimental Workflow: From D,L-Pantolactone-d6 to this compound

Caption: Enzymatic resolution workflow for obtaining this compound.

Biosynthesis Pathway: Coenzyme A from Pantothenate

Caption: The biosynthetic pathway from D-(-)-Pantolactone to Coenzyme A.

References

Physical and chemical characteristics of D-(-)-Pantolactone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of D-(-)-Pantolactone-d6, a deuterated analog of D-(-)-Pantolactone. This isotopically labeled compound is a critical tool in various research and development applications, particularly as an internal standard in bioanalytical studies. This document outlines its properties, relevant experimental protocols, and its role in biological pathways.

Core Physical and Chemical Characteristics

This compound, also known as (3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone, is the deuterated form of D-(-)-Pantolactone, with six deuterium atoms replacing the hydrogen atoms on the two methyl groups. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of D-(-)-Pantolactone or its metabolites.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated analog, D-(-)-Pantolactone, is also provided for comparison, as many of its properties are expected to be nearly identical.

| Property | This compound | D-(-)-Pantolactone |

| Molecular Formula | C₆H₄D₆O₃ | C₆H₁₀O₃ |

| Molecular Weight | 136.18 g/mol | 130.14 g/mol |

| CAS Number | 1398065-88-7 | 599-04-2 |

| Appearance | White to off-white solid | White crystalline powder or crystals |

| Melting Point | Not specified, expected to be similar to non-deuterated form | 88-93 °C |

| Boiling Point | Not specified, expected to be similar to non-deuterated form | 120-122 °C @ 15 mmHg |

| Optical Rotation | Not specified | -48° to -52° (c=2 in water) |

| Purity (Isotopic) | Typically ≥98% | N/A |

| Solubility | Soluble in water, ethanol, ether, dichloromethane, and chloroform. | Soluble in water, ethanol, ether, dichloromethane, and chloroform. |

Spectroscopic Data

-

¹H NMR Spectrum (of D-(-)-Pantolactone): Key signals are observed for the protons of the lactone ring and the hydroxyl group.

-

¹³C NMR Spectrum (of D-(-)-Pantolactone): Shows characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the methyl groups.

-

FTIR Spectrum (of D-(-)-Pantolactone): Displays characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.

-

Mass Spectrum (of D-(-)-Pantolactone): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of the lactone ring.

Biological Significance and Signaling Pathway

D-(-)-Pantolactone is a precursor in the biosynthesis of pantothenic acid, also known as Vitamin B5. Pantothenic acid is an essential nutrient that plays a crucial role in the synthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic reactions.

The biosynthetic pathway from pantothenic acid to Coenzyme A involves a series of five enzymatic steps. The diagram below illustrates this critical metabolic pathway.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of pantothenic acid and its metabolites in biological matrices.

General Protocol for Quantification of Pantothenic Acid using this compound as an Internal Standard

This protocol provides a general workflow for the analysis of pantothenic acid in a biological sample (e.g., plasma, urine) using this compound as an internal standard.

1. Sample Preparation:

- Thaw the biological samples on ice.

- To a known volume of the sample (e.g., 100 µL), add a known amount of this compound solution in a suitable solvent (e.g., methanol) to serve as the internal standard.

- Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

- Vortex the mixture and then centrifuge to pellet the precipitated proteins.

- Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

- Inject the supernatant into an LC-MS/MS system.

- Liquid Chromatography (LC): Separate the analyte (pantothenic acid) from other matrix components using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid).

- Tandem Mass Spectrometry (MS/MS): Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for both pantothenic acid and this compound should be monitored.

3. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates the general workflow of this experimental protocol.

Conclusion

This compound is an invaluable tool for researchers and scientists in the field of drug development and metabolic studies. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable accurate and precise quantification of D-(-)-Pantolactone and its biologically important successor, pantothenic acid. The methodologies and pathway information provided in this guide serve as a foundational resource for the effective application of this compound in a laboratory setting.

The Biological Significance of D-Pantolactone and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-pantolactone, a chiral molecule, is a pivotal intermediate in the biosynthesis of D-pantothenic acid, commonly known as Vitamin B5. This role as a precursor to an essential vitamin has long been the cornerstone of its biological significance. However, recent research has unveiled a novel and direct biological activity of D-pantolactone derivatives as inhibitors of fatty acid synthase (FAS), a key enzyme in lipogenesis. This discovery has opened new avenues for the therapeutic application of D-pantolactone scaffolds in metabolic diseases and oncology. This technical guide provides a comprehensive overview of the established and emerging biological roles of D-pantolactone, with a particular focus on the FAS inhibitory pathway. Furthermore, this guide addresses the current knowledge gap regarding the biological role of deuterated D-pantolactone, a potentially valuable tool for metabolic research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation in this promising area.

The Established Biological Role of D-Pantolactone: A Precursor to Vitamin B5

D-pantolactone is a crucial chiral building block for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] Vitamin B5 is an essential nutrient required for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[3] The primary biological role of D-pantolactone is, therefore, indirect, serving as a key intermediate in the production of this essential vitamin.[4][5][6][7]

The synthesis of D-pantothenic acid from D-pantolactone involves a condensation reaction with β-alanine.[4][5] The chiral purity of D-pantolactone is critical, as only the D-enantiomer is biologically active in the formation of D-pantothenic acid.[6]

Emerging Biological Role: D-Pantolactone Derivatives as Fatty Acid Synthase (FAS) Inhibitors

Recent advancements have identified a direct biological role for derivatives of D-pantolactone as inhibitors of fatty acid synthase (FAS). FAS is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids. Upregulation of FAS is a hallmark of many cancers and metabolic disorders, making it an attractive therapeutic target.

A novel series of FAS inhibitors incorporating the D-(-)-pantolactone moiety has been designed and synthesized.[8] These derivatives have demonstrated significant inhibitory activity against FAS, with several compounds exhibiting IC₅₀ values in the low micromolar range, comparable to the well-known FAS inhibitor C75.[8] This discovery suggests that the D-pantolactone scaffold can be exploited to develop new therapeutic agents targeting diseases characterized by aberrant lipid metabolism.

Signaling Pathway of FAS Inhibition by D-Pantolactone Derivatives

The precise mechanism by which D-pantolactone derivatives inhibit FAS is still under investigation. However, the general pathway of FAS inhibition leads to a cascade of downstream effects that can induce apoptosis in cancer cells and ameliorate metabolic dysregulation.

Figure 1: Simplified signaling pathway of FAS inhibition by D-pantolactone derivatives.

Quantitative Data: In Vitro Activity of D-Pantolactone Derivatives

The following table summarizes the fatty acid synthase inhibitory activity of a series of synthesized D-pantolactone derivatives.

| Compound ID | Structure | IC₅₀ (µM) against mouse FAS |

| C75 (Reference) | N/A | 13.86 ± 2.79 |

| 3a | R = H | 25.43 ± 1.21 |

| 3b | R = 2-F | 19.87 ± 1.65 |

| 3c | R = 3-F | 15.24 ± 1.33 |

| 3d | R = 4-F | 13.68 ± 1.52 |

| 3e | R = 2-Cl | 18.76 ± 1.48 |

| 3f | R = 3-Cl | 14.92 ± 1.27 |

| 3h | R = 2-Br | 22.15 ± 1.76 |

| 3j | R = 4-Br | 16.33 ± 1.19 |

| 3m | R = 4-CH₃ | 17.89 ± 1.58 |

| 3o | R = 4-OCH₃ | 28.91 ± 1.83 |

| 3p | R = 4-NO₂ | 33.19 ± 1.39 |

| 3q | R = 3,4-diCl | 20.57 ± 1.62 |

| 3r | R = 2,4-diCl | 19.45 ± 1.44 |

Data extracted from a study on D-pantolactone derivatives as novel FAS inhibitors.

The Deuterated Analog of D-Pantolactone: An Unexplored Frontier

A comprehensive review of the scientific literature reveals a significant gap in our understanding of the biological role of deuterated D-pantolactone. To date, no studies have been published specifically investigating the synthesis, biological activity, or pharmacokinetic profile of D-pantolactone in which one or more hydrogen atoms have been replaced with deuterium.

This lack of research presents a compelling opportunity for future investigation. The use of deuterated compounds in drug discovery and metabolic research is a well-established strategy with two primary applications:

-

Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions where a C-H bond is broken in the rate-determining step.[9][10][11][12] This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites.[9][10] Investigating the KIE of deuterated D-pantolactone could reveal novel ways to modulate its conversion to pantothenic acid or its interaction with other biological targets.

-

Metabolic Tracers: Deuterium-labeled molecules are widely used as stable isotope tracers in metabolic studies, a technique known as Deuterium Metabolic Imaging (DMI).[13][14][15][16] Deuterated D-pantolactone could serve as a valuable probe to non-invasively track the in vivo synthesis and metabolism of Vitamin B5 and Coenzyme A, providing critical insights into cellular energetics and disease states.

Given the emerging role of D-pantolactone derivatives as enzyme inhibitors, exploring the effects of deuteration on their potency and selectivity could be a fruitful area of research.

Experimental Protocols

Enzymatic Kinetic Resolution of DL-Pantolactone

This protocol describes the biocatalytic kinetic resolution of racemic DL-pantolactone to produce optically pure D-pantoic acid, which can then be converted to D-pantolactone.[2][3][17]

Workflow:

Figure 2: Experimental workflow for the enzymatic kinetic resolution of DL-pantolactone.

Methodology:

-

Biocatalyst Preparation: Whole cells of a recombinant microorganism (e.g., Pichia pastoris or E. coli) expressing a D-lactonase are cultured and harvested.[17][18] The cells can be used directly or immobilized in a matrix like calcium alginate for enhanced stability and reusability.[18]

-

Enzymatic Reaction: The biocatalyst is suspended in a buffered aqueous solution containing DL-pantolactone. The reaction is typically carried out at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7.0).[3]

-

Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing the conversion of D-pantolactone to D-pantoic acid using High-Performance Liquid Chromatography (HPLC).[2]

-

Separation: Upon completion of the reaction (typically around 50% conversion), the unreacted L-pantolactone is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The aqueous phase now contains the D-pantoic acid.

-

Lactonization: The aqueous solution of D-pantoic acid is acidified (e.g., with HCl) and heated to induce lactonization, forming D-pantolactone.

-

Purification: The resulting D-pantolactone is extracted with an organic solvent and purified by crystallization or chromatography.

-

Racemization and Recycling: The recovered L-pantolactone can be racemized back to DL-pantolactone under basic conditions and recycled for subsequent resolution batches.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of D-pantolactone derivatives against FAS.

Methodology:

-

Enzyme and Substrates: Purified fatty acid synthase enzyme is used. The substrates for the reaction are acetyl-CoA, malonyl-CoA, and NADPH.[19][20][21] For ease of detection, radiolabeled substrates like [³H]acetyl-CoA or ¹³C-labeled malonyl-CoA can be employed.[19][21]

-

Assay Reaction: The assay is performed in a suitable buffer (e.g., potassium phosphate buffer) at a physiological pH and temperature (e.g., 37°C). The reaction is initiated by adding the enzyme to a mixture of the substrates and the test inhibitor (D-pantolactone derivative) at various concentrations.

-

Detection of FAS Activity:

-

Spectrophotometric Method: The activity of FAS can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[20]

-

Radiometric Method: If a radiolabeled substrate is used, the incorporation of the radiolabel into the final product (palmitic acid) is quantified using techniques like scintillation counting.[21]

-

Mass Spectrometry-Based Method: A modern approach involves using ¹³C-labeled malonyl-CoA and quantifying the de novo synthesized ¹³C-labeled fatty acids by high-resolution mass spectrometry.[19][20] This method is highly specific and provides information on the product profile.[22]

-

-

Data Analysis: The inhibitory activity is expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the activity of FAS by 50%. This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

D-pantolactone remains a molecule of significant biological interest. Its established role as a precursor to the essential Vitamin B5 is now complemented by the exciting discovery of its derivatives as potent inhibitors of fatty acid synthase. This opens up new therapeutic possibilities for a scaffold that was once considered primarily a building block. The complete absence of research on the biological role of deuterated D-pantolactone represents a significant knowledge gap and a promising area for future investigation. The application of deuteration to modulate pharmacokinetics or as a metabolic tracer could unlock new applications for D-pantolactone and its derivatives in both basic research and drug development. This guide provides a solid foundation of the current knowledge and detailed methodologies to encourage and facilitate further exploration into the multifaceted biological roles of this intriguing molecule and its analogs.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents [patents.google.com]

- 7. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 8. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. | Vigneron Lab [danvigneronlab.ucsf.edu]

- 16. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool [ouci.dntb.gov.ua]

- 17. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry [agris.fao.org]

Metabolic Fate of D-(-)-Pantolactone-d6 in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

D-(-)-Pantolactone is a cyclic ester, or lactone, that serves as a key precursor in the industrial synthesis of D-pantothenic acid.[1][2] Pantothenic acid is a fundamental component of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. The use of isotopically labeled compounds, such as D-(-)-Pantolactone-d6, is a critical technique in drug discovery and development for elucidating metabolic pathways and quantifying pharmacokinetic parameters. The deuterium (d6) substitution on the dimethyl group is expected to introduce a kinetic isotope effect, potentially slowing the rate of metabolism at this site and aiding in the identification of metabolic pathways.

Predicted Metabolic Pathway

The primary metabolic transformation of D-(-)-Pantolactone in biological systems is anticipated to be the hydrolysis of the lactone ring to form D-pantoic acid. This reaction is catalyzed by lactonase enzymes.[2][3] Subsequently, D-pantoic acid can be utilized in the endogenous synthesis of D-pantothenic acid, which then enters the Coenzyme A biosynthesis pathway.

The deuteration at the dimethyl position is unlikely to affect the initial hydrolysis step, as this occurs at the ester bond. However, if any subsequent metabolism were to occur involving the dimethyl group, the d6 substitution would likely retard the reaction rate, making the deuterated compound a useful tracer for studying the primary hydrolysis pathway.

Caption: Predicted metabolic pathway of this compound.

Quantitative Data Summary

As of the last literature review, no specific quantitative pharmacokinetic data for this compound has been published. However, a typical pharmacokinetic study would aim to determine the parameters listed in the table below. These values would be essential for understanding the compound's behavior in a biological system.

| Parameter | Description | Expected Trend for this compound |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Dependent on absorption rate and extent. |

| Tmax | Time at which the Cmax is observed. | Dependent on absorption and distribution rates. |

| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. | Reflects the total drug exposure over a finite time. |

| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. | Reflects the total drug exposure. |

| t1/2 | Half-life of the drug. | Expected to be relatively short due to rapid hydrolysis. |

| CL | Clearance of the drug from the body. | Likely to be high due to efficient enzymatic hydrolysis. |

| Vd | Volume of distribution. | Dependent on tissue permeability and plasma protein binding. |

Detailed Experimental Protocols

The following are detailed, adaptable protocols for key experiments to determine the metabolic fate of this compound.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of this compound by microsomal enzymes, primarily to assess the rate of hydrolysis.

Methodology:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse) in a phosphate buffer (pH 7.4).

-

Initiation of Reaction: Add this compound to the pre-warmed microsomal suspension to initiate the metabolic reaction. A typical final concentration of the test compound is 1 µM.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rat or mouse).

Methodology:

-

Animal Dosing: A cohort of animals is administered this compound via a relevant route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Extraction: The plasma samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analyte and its potential metabolites.

-

Bioanalysis: The concentrations of this compound and its primary metabolite, D-pantoic acid-d6, are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

While direct experimental data on the metabolic fate of this compound is currently lacking, a predictive metabolic pathway can be constructed based on the known biochemistry of its non-deuterated counterpart and general metabolic principles. The primary metabolic step is expected to be the rapid hydrolysis of the lactone ring to form D-pantoic acid-d6. The deuteration at the dimethyl position is a valuable feature for metabolic studies, as it can help to confirm the metabolic pathway and quantify the flux through it. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the ADME properties of this and other novel compounds. Further studies are warranted to definitively characterize the in vivo behavior of this compound and its contribution to the pantothenic acid pool.

References

- 1. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Lactone-ring-cleaving enzymes of microorganisms: their diversity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Isotopic Purity of D-(-)-Pantolactone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of D-(-)-Pantolactone-d6, a deuterated analog of D-(-)-Pantolactone. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide covers the synthesis, analysis, and key quality attributes of this compound, with a focus on ensuring the accuracy and reliability of experimental results.

Physicochemical Properties

D-(-)-Pantolactone and its deuterated form share similar physicochemical properties, with the primary difference being the increased molecular weight due to the substitution of six hydrogen atoms with deuterium.

| Property | D-(-)-Pantolactone | This compound |

| Molecular Formula | C6H10O3 | C6D6H4O3 |

| Molecular Weight | 130.14 g/mol | 136.18 g/mol [1] |

| CAS Number | 599-04-2[2] | 1346617-43-3[1] |

| Appearance | White crystalline powder or solid[2] | Not explicitly stated, but expected to be a white solid |

| Melting Point | 91 °C (lit.)[2][3] | Not explicitly stated, but expected to be similar to the non-deuterated form |

| Boiling Point | 120-122 °C / 15 mmHg (lit.)[2][3] | Not explicitly stated, but expected to be similar to the non-deuterated form |

| Solubility | Soluble in water and common organic solvents like ethanol, ether, dichloromethane, and chloroform. | Expected to have similar solubility to the non-deuterated form. |

Isotopic Purity Data

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that is fully deuterated at the intended positions, as well as the distribution of partially deuterated and non-deuterated species. While a specific Certificate of Analysis for this compound is not publicly available, commercially available deuterated compounds typically exhibit high isotopic enrichment, often exceeding 98%[4].

The following table presents a theoretical isotopic distribution for this compound, assuming a conservative isotopic purity of 98%. The actual distribution may vary between different batches and suppliers.

| Isotopologue | Description | Expected Abundance (%) |

| d6 | Fully deuterated at the two methyl groups | ≥ 98.0 |

| d5 | Loss of one deuterium atom | < 2.0 |

| d4 | Loss of two deuterium atoms | < 0.5 |

| d3 | Loss of three deuterium atoms | < 0.1 |

| d2 | Loss of four deuterium atoms | < 0.05 |

| d1 | Loss of five deuterium atoms | < 0.01 |

| d0 | Non-deuterated | < 0.01 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the non-deuterated compound, primarily by substituting a key starting material with its deuterated counterpart. A plausible synthetic route involves the following steps:

Protocol:

-

Aldol Condensation: React formaldehyde with isobutyraldehyde-d7 under basic conditions to form α,α-di(methyl-d3)-β-hydroxypropionaldehyde. Isobutyraldehyde-d7 serves as the deuterium source for the two methyl groups.

-

Cyanation: The resulting aldehyde is then reacted with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin.

-

Lactonization: Acid-catalyzed hydrolysis and subsequent intramolecular esterification (lactonization) of the cyanohydrin yields DL-Pantolactone-d6.

-

Chiral Resolution: The racemic mixture of DL-Pantolactone-d6 is resolved to isolate the desired D-(-) enantiomer. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent, followed by separation and hydrolysis.

Determination of Isotopic Purity

The isotopic purity of this compound is typically determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry (GC-MS or LC-MS)

Objective: To determine the relative abundance of each isotopologue (d0 to d6).

Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with either a gas chromatograph (GC) or a liquid chromatograph (LC) for sample introduction and separation from any impurities.

-

Analysis:

-

Acquire the mass spectrum of the sample, focusing on the molecular ion region.

-

Identify the peaks corresponding to the different isotopologues (d0 to d6). The mass difference between adjacent peaks will be approximately 1 Da.

-

Calculate the relative intensity of each isotopologue peak.

-

The isotopic purity is expressed as the percentage of the d6 isotopologue relative to the sum of all isotopologue intensities.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment at each site.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction in the intensity of the signals corresponding to the methyl protons will confirm successful deuteration at these positions. The residual proton signals can be integrated to estimate the percentage of non-deuterated species at the labeled sites.

-

²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. The presence of a signal in the region corresponding to the methyl groups will directly confirm the incorporation of deuterium.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling, providing further confirmation of the labeling positions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound to ensure its isotopic purity.

Caption: Workflow for the synthesis and isotopic purity analysis of this compound.

This technical guide provides a foundational understanding of the isotopic purity of this compound. For specific applications, it is crucial to consult the Certificate of Analysis provided by the supplier for precise isotopic distribution data and to perform appropriate analytical verification.

References

Commercial Availability and Technical Guide for D-(-)-Pantolactone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analysis of D-(-)-Pantolactone-d6. This deuterated analog of D-(-)-Pantolactone is a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies.

Commercial Suppliers

This compound (CAS No. 1346617-43-3) is a specialized chemical and is available from a select number of commercial suppliers.[1][2] Researchers can obtain this compound from companies that specialize in isotopically labeled compounds. Below is a summary of known suppliers; however, availability and product specifications should be confirmed directly with the vendors.

| Supplier | Website | Notes |

| Pharmaffiliates | --INVALID-LINK-- | Lists this compound with CAS number 1346617-43-3.[1] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers this compound for research purposes.[3] |

| ChemicalBook | --INVALID-LINK-- | Lists several potential suppliers for this compound.[2] |

| Toronto Research Chemicals | --INVALID-LINK-- | A known supplier of a wide range of isotopically labeled compounds. |

| American Custom Chemicals Corporation | Contact for information | Listed as a supplier on ChemicalBook.[2] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the asymmetric reduction of a suitable precursor, ketopantolactone, using a deuterated reducing agent. This approach allows for the stereospecific introduction of deuterium at the C1 position. The methyl groups can be deuterated in an earlier step starting from deuterated isobutyraldehyde.

Materials:

-

Ketopantolactone

-

Sodium borodeuteride (NaBD4) or Lithium aluminum deuteride (LiAlD4)

-

Chiral catalyst (e.g., a Corey-Bakshi-Shibata (CBS) catalyst)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Deuterated water (D2O) for quenching

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is charged with ketopantolactone and a chiral catalyst (e.g., (R)-CBS-oxazaborolidine) under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolution: Anhydrous THF is added to dissolve the starting materials. The solution is cooled to a suitable temperature (e.g., -78 °C or 0 °C) to control the stereoselectivity of the reduction.

-

Addition of Reducing Agent: A solution of the deuterated reducing agent (e.g., NaBD4 or LiAlD4) in an appropriate solvent is added dropwise to the cooled solution of ketopantolactone. The reaction mixture is stirred at this temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of deuterated water (D2O) at low temperature.

-

Workup: The mixture is allowed to warm to room temperature, and the organic layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.

Analytical Methods for Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to be similar to that of the non-deuterated D-(-)-Pantolactone, but with the absence of the signal corresponding to the proton at the C1 position, confirming successful deuteration at this site. The integration of the remaining proton signals should be consistent with the structure.

-

²H NMR (Deuterium NMR): A signal corresponding to the deuterium at the C1 position should be observed, providing direct evidence of deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The carbon atom attached to the deuterium (C1) will exhibit a triplet due to C-D coupling and a noticeable isotopic shift compared to the non-deuterated analog.

2. Mass Spectrometry (MS):

-

Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): Mass spectrometry is a critical tool to confirm the molecular weight of the deuterated compound. The molecular ion peak ([M]⁺ or [M+H]⁺) for this compound will be shifted by +6 mass units compared to the non-deuterated form (C₆H₄D₆O₃, exact mass: 136.09 g/mol vs. C₆H₁₀O₃, exact mass: 130.06 g/mol ). The fragmentation pattern can also provide structural information.

3. Gas Chromatography (GC):

-

A gas chromatographic method can be employed to determine the chemical purity of this compound.[4] A suitable capillary column (e.g., with a chiral stationary phase) can also be used to assess the enantiomeric purity. The retention time of the deuterated compound may be slightly different from its non-deuterated counterpart.

Visualizations

References

- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [Quantitative gas chromatographic determination of pantolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Pantolactone Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantolactone, a chiral γ-lactone, serves as a critical precursor in the synthesis of pantothenic acid (Vitamin B5) and its derivatives. This guide provides a comprehensive overview of the natural occurrence and biosynthesis of its isomers, D-pantolactone and L-pantolactone. While the D-isomer is of significant commercial interest due to its role in Vitamin B5 synthesis, understanding the natural distribution and formation of both isomers is crucial for various research and development applications. This document details the known natural sources, biosynthetic pathways, and relevant enzymatic processes. Furthermore, it presents experimental protocols for the extraction and chiral analysis of pantolactone isomers and summarizes the available quantitative data.

Introduction

Pantolactone, chemically known as α-hydroxy-β,β-dimethyl-γ-butyrolactone, exists as two enantiomers: (R)-(-)-pantolactone (D-pantolactone) and (S)-(+)-pantolactone (L-pantolactone). The biological significance of pantothenic acid, a key component of Coenzyme A, has driven extensive research into the synthesis and resolution of pantolactone, with a primary focus on the D-isomer. This guide aims to consolidate the current knowledge on the natural occurrence and biosynthetic routes of both pantolactone isomers, providing a valuable resource for researchers in natural products chemistry, metabolic engineering, and pharmaceutical development.

Natural Occurrence of Pantolactone Isomers

The natural occurrence of pantolactone isomers is not extensively documented, with most literature focusing on synthetic and biotechnological production. However, evidence suggests their presence in various natural sources.

D-Pantolactone:

-

Microorganisms: D-pantolactone is recognized as a metabolite in the yeast Saccharomyces cerevisiae[1].

-

Plants: It has been reported to be present in Nicotiana tabacum (tobacco)[1].

-

Foodstuffs: D-(-)-pantolactone has been identified in pre-cooked vegetable oil[2].

L-Pantolactone: The natural occurrence of L-pantolactone is less documented than its D-isomer. Further research is required to identify and quantify its presence in various natural matrices.

Quantitative Data: To date, there is a significant lack of published quantitative data on the concentrations of pantolactone isomers in the aforementioned natural sources. The development of sensitive and selective analytical methods is crucial to address this knowledge gap.

Biosynthesis of Pantolactone Isomers

The biosynthesis of pantolactone is intrinsically linked to the metabolic pathway of pantothenic acid. The key precursor is pantoic acid, which can then cyclize to form pantolactone.

Biosynthesis of Pantoic Acid

The de novo synthesis of pantoic acid has been primarily studied in microorganisms like Escherichia coli and Saccharomyces cerevisiae. The pathway begins with α-ketoisovalerate, an intermediate in the biosynthesis of valine.

The key enzymatic steps are:

-

Formation of Ketopantoate: α-Ketoisovalerate is converted to ketopantoate by the enzyme ketopantoate hydroxymethyltransferase (encoded by the panB gene). This enzyme catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate.

-

Reduction to Pantoate: Ketopantoate is then reduced to D-pantoate by the enzyme ketopantoate reductase (encoded by the panE gene), utilizing NADPH as a cofactor.

Lactonization of Pantoic Acid

The conversion of pantoic acid to pantolactone is a cyclization reaction. While this reaction can occur spontaneously under acidic conditions, the existence of a specific enzyme, a "pantoic acid lactonase," has been hypothesized but not definitively identified in any organism to date. It is plausible that in some biological contexts, this lactonization is an enzyme-mediated process to control the availability of pantoic acid for pantothenate synthesis.

The equilibrium between the open-chain pantoic acid and the cyclic pantolactone is pH-dependent. At lower pH, the lactone form is favored.

Experimental Protocols

Extraction of Pantolactone from Natural Sources

The following protocol provides a general guideline for the extraction of pantolactone from microbial or plant matrices. Optimization may be required depending on the specific sample.

Materials:

-

Lyophilized sample material (e.g., yeast cells, plant tissue)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

Procedure:

-

Homogenize the lyophilized sample material.

-

To 1 gram of the homogenized sample, add 10 mL of ethyl acetate.

-

Vortex the mixture vigorously for 2 minutes.

-

Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant.

-

Repeat the extraction process (steps 2-6) two more times with fresh ethyl acetate.

-

Combine the supernatants and dry over anhydrous sodium sulfate.

-

Filter the extract to remove the sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for analysis.

Chiral Separation and Quantification of Pantolactone Isomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common techniques for the enantioselective analysis of pantolactone.

4.2.1. Chiral HPLC Method

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation. For example, a starting point could be n-hexane:isopropanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.

-

Quantification: External calibration curves are prepared using certified reference standards of D- and L-pantolactone.

4.2.2. Chiral GC-MS Method

For volatile samples or after derivatization, chiral GC-MS provides excellent separation and identification.

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., beta-cyclodextrin).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection mode.

-

Oven Temperature Program: An optimized temperature gradient is crucial for separation. A starting point could be: 60°C for 2 min, then ramp to 180°C at 5°C/min, and hold for 5 min.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of pantolactone.

-

Quantification: Isotope-labeled internal standards can be used for accurate quantification.

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of D-Pantoic Acid

Caption: Biosynthesis of D-Pantoic Acid from α-Ketoisovalerate.

Experimental Workflow for Pantolactone Isomer Analysis

Caption: Workflow for the extraction and analysis of pantolactone isomers.

Conclusion and Future Perspectives

While the biosynthesis of the pantoic acid precursor to D-pantolactone is well-characterized in several microorganisms, significant knowledge gaps remain concerning the natural occurrence, biosynthesis, and quantitative abundance of both D- and L-pantolactone isomers. The lactonization of pantoic acid, in particular, requires further investigation to determine if it is a regulated enzymatic step in certain organisms. The development and application of validated, sensitive analytical methods for the chiral separation and quantification of pantolactone isomers in diverse natural matrices are essential for advancing our understanding. Such research will not only expand our knowledge of natural product chemistry but also potentially uncover novel biocatalysts and metabolic pathways relevant to the pharmaceutical and biotechnology industries.

References

Methodological & Application

Application Note: Quantification of Pantothenic Acid (Vitamin B5) in Human Serum using D-(-)-Pantolactone-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pantothenic acid (Vitamin B5) in human serum. The method employs D-(-)-Pantolactone-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for clinical research, nutritional status assessment, and pharmacokinetic studies involving pantothenic acid.

Introduction

Pantothenic acid, a water-soluble B vitamin, is the precursor to Coenzyme A, a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1] Accurate quantification of pantothenic acid in biological matrices is crucial for nutritional assessment and in various research contexts. Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus compensating for potential variations.[2] D-(-)-Pantolactone is a precursor in the chemical synthesis of pantothenic acid.[1] Its deuterated form, this compound, serves as an excellent internal standard for the analysis of pantothenic acid.

Experimental

Materials and Reagents

-

Pantothenic Acid (Vitamin B5) standard

-

This compound (Internal Standard)

-

LC-MS/MS grade Methanol

-

LC-MS/MS grade Acetonitrile

-

LC-MS/MS grade Formic Acid

-

Human Serum (drug-free)

-

Ultrapure water

Standard and Internal Standard Stock Solutions

-

Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve pantothenic acid in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the pantothenic acid stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation Protocol

-

Thaw human serum samples at room temperature.

-

To 100 µL of serum in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | As detailed in the table below |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 98 | 2 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 98 | 2 |

| 5.0 | 98 | 2 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pantothenic Acid | 220.1 | 90.1 | 15 |

| This compound | 137.1 | 73.1 | 12 |

Results and Discussion

Method Validation

The method should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines.

Table 5: Representative Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Accuracy | 92% - 108% |

| Precision (Intra-day) | < 5% RSD |

| Precision (Inter-day) | < 7% RSD |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Recovery | > 90% |

Visualizations

Caption: Workflow for the preparation of human serum samples.

Caption: Relationship between the analyte, internal standard, and its precursor.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of pantothenic acid in human serum. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and clinical applications where the determination of Vitamin B5 levels is required. The simple sample preparation and rapid analysis time also contribute to a high-throughput workflow.

References

Application of D-(-)-Pantolactone-d6 in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-(-)-Pantolactone-d6 in pharmacokinetic (PK) studies. The primary application of this stable isotope-labeled compound is as an internal standard (IS) for the accurate quantification of the endogenous compound D-(-)-Pantolactone in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to D-(-)-Pantolactone and its Pharmacokinetic Relevance